molecular formula C8H8N6O2 B6013781 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol

Cat. No.: B6013781
M. Wt: 220.19 g/mol
InChI Key: XAILUTQIKSWQEJ-ONNFQVAWSA-N
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Description

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol is an organic compound that features a tetrazole ring and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol typically involves the reaction of 5-amino-1H-tetrazole with a suitable aldehyde or ketone to form the imine linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups on the benzenediol can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The benzenediol moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-tetrazole: Shares the tetrazole ring but lacks the benzenediol moiety.

    1-methyl-5-amino-1H-tetrazole: Similar structure with a methyl group instead of the benzenediol moiety.

    5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both tetrazole and triazole rings.

Uniqueness

4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol is unique due to the combination of the tetrazole ring and benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c9-8-11-12-13-14(8)10-4-5-1-2-6(15)3-7(5)16/h1-4,15-16H,(H2,9,11,13)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILUTQIKSWQEJ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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